An In-depth Technical Guide to the Chemical Properties of Methyl 6-nitroquinoline-2-carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 6-nitroquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Methyl 6-nitroquinoline-2-carboxylate is limited in publicly accessible literature. This guide has been compiled by leveraging data from its immediate precursor, 6-nitroquinoline-2-carboxylic acid, and analogous chemical structures. All experimental protocols are proposed based on established chemical principles.
Introduction
Methyl 6-nitroquinoline-2-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules. The presence of both a nitro group and a carboxylate ester functional group on the quinoline scaffold suggests a rich chemical reactivity and potential for diverse biological activities. Quinoline derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The nitro group, a potent electron-withdrawing moiety, can significantly influence the electronic properties of the quinoline ring system and is a key functional group in many bioactive molecules.[3] This guide provides a comprehensive overview of the known and predicted chemical properties of Methyl 6-nitroquinoline-2-carboxylate, its synthesis, and potential applications.
Chemical and Physical Properties
Table 1: Predicted Physicochemical Properties of 6-Nitroquinoline-2-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O₄ | [4][5] |
| Molecular Weight | 218.17 g/mol | [4][5] |
| Boiling Point | 443.7 ± 30.0 °C | [4] |
| Density | 1.545 ± 0.06 g/cm³ | [4] |
| pKa | 3.51 ± 0.43 | [4] |
Based on the structure of Methyl 6-nitroquinoline-2-carboxylate, the following spectral properties are anticipated:
Table 2: Predicted Spectroscopic Data for Methyl 6-nitroquinoline-2-carboxylate
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the quinoline ring, a singlet for the methyl ester protons. |
| ¹³C NMR | Carbons of the quinoline ring system, the carbonyl carbon of the ester, and the methyl carbon of the ester. |
| IR Spectroscopy | - Asymmetric NO₂ stretch: ~1500-1550 cm⁻¹- Symmetric NO₂ stretch: ~1340-1380 cm⁻¹- C=O (ester) stretch: ~1730-1750 cm⁻¹ |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₈N₂O₄). |
Synthesis and Experimental Protocols
The synthesis of Methyl 6-nitroquinoline-2-carboxylate can be logically approached in a two-step process starting from a suitable precursor.
Synthesis of 6-Nitroquinoline-2-carboxylic Acid
The precursor, 6-nitroquinoline-2-carboxylic acid, can be synthesized via the oxidation of 2-benzylidene-6-nitroquinoline.
Experimental Protocol:
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Reactant Preparation: Dissolve 2-benzylidene-6-nitroquinoline in a suitable solvent such as pyridine or aqueous pyridine.
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Oxidation: Add potassium permanganate (KMnO₄) portion-wise to the solution while maintaining the reaction temperature. The reaction is typically carried out at elevated temperatures.
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Work-up: After the reaction is complete (monitored by TLC), the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a suitable acid (e.g., HCl) to precipitate the 6-nitroquinoline-2-carboxylic acid.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Esterification to Methyl 6-nitroquinoline-2-carboxylate
The conversion of the carboxylic acid to its methyl ester can be achieved through Fischer-Speier esterification.[6]
Experimental Protocol:
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Reaction Setup: Suspend 6-nitroquinoline-2-carboxylic acid in an excess of methanol.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[7]
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Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
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Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution). The product is then extracted into an organic solvent like ethyl acetate.
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Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude Methyl 6-nitroquinoline-2-carboxylate can be further purified by column chromatography or recrystallization.
Caption: Proposed synthesis workflow for Methyl 6-nitroquinoline-2-carboxylate.
Chemical Reactivity
The chemical reactivity of Methyl 6-nitroquinoline-2-carboxylate is dictated by its three key structural components: the quinoline ring, the nitro group, and the methyl ester group.
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Quinoline Ring: The quinoline nucleus is susceptible to both electrophilic and nucleophilic aromatic substitution, with the position of substitution influenced by the existing substituents.
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Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution and a meta-director on a benzene ring. In the context of the quinoline system, its influence is more complex. The nitro group itself can undergo reduction to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would open up further synthetic derivatization possibilities.
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Methyl Ester Group: The ester functionality can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. It can also react with nucleophiles, such as amines, to form amides.
Caption: Key reactive sites of Methyl 6-nitroquinoline-2-carboxylate.
Potential Biological Significance
While the specific biological activity of Methyl 6-nitroquinoline-2-carboxylate has not been extensively reported, the known activities of related compounds suggest its potential as a subject for biological screening.
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Antimicrobial Activity: Many quinoline derivatives, including nitro-substituted quinolines, have demonstrated potent antimicrobial properties.[8][9] The nitro group can be crucial for the antimicrobial mechanism of action in some compounds.[3]
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Anticancer Activity: The quinoline scaffold is a common feature in a number of anticancer drugs. The introduction of different functional groups can modulate this activity.
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Drug Development Intermediate: As a functionalized quinoline, this molecule can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
Methyl 6-nitroquinoline-2-carboxylate is a compound of significant interest due to its unique combination of a quinoline core, a nitro group, and an ester functionality. Although direct experimental data is scarce, this guide provides a robust framework for its synthesis, predicted chemical properties, and potential reactivity based on established chemical principles and data from closely related compounds. The potential for diverse biological activity makes this molecule a compelling target for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on the experimental validation of the properties and biological activities outlined in this guide.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 4. 6-Nitroquinoline-2-carboxylic acid|lookchem [lookchem.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Methyl 6-nitroindoline-2-carboxylate | 428861-43-2 | Benchchem [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
